molecular formula C15H12ClFN2 B15055904 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Cat. No.: B15055904
M. Wt: 274.72 g/mol
InChI Key: JINCLTBUZCAZAH-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a novel chemical entity designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the benzimidazole class of heterocyclic compounds, which are structurally similar to naturally occurring nucleotides and are known to interact effectively with various biological polymers, making them a privileged scaffold in pharmaceutical development . Benzimidazole derivatives, particularly those with substitutions at the 2-position and on the benzene ring, have demonstrated a wide range of pharmacological activities in scientific studies. Research on analogous compounds has shown potent activity against drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans . Furthermore, similar structural motifs are being investigated in oncology research for their antiproliferative effects against various human cancer cell lines . The specific substitution pattern of this compound—featuring a 2-chloro-6-fluorophenyl group at the 2-position and methyl groups at the 5 and 7 positions—is strategically chosen to explore structure-activity relationships (SAR) and optimize interactions with potential biological targets. These targets may include enzymes like dihydrofolate reductase (DHFR), filamenting temperature-sensitive protein Z (FtsZ), and others implicated in microbial cell division and cancer progression . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H12ClFN2

Molecular Weight

274.72 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C15H12ClFN2/c1-8-6-9(2)14-12(7-8)18-15(19-14)13-10(16)4-3-5-11(13)17/h3-7H,1-2H3,(H,18,19)

InChI Key

JINCLTBUZCAZAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=C(C=CC=C3Cl)F)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

Procedure :
5,7-Dimethylbenzene-1,2-diamine (1.0 eq) and 2-chloro-6-fluorobenzaldehyde (1.1 eq) are refluxed in acetic acid (0.5 M) for 12–24 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol.

Mechanistic Insight :
Protonation of the aldehyde activates the carbonyl for nucleophilic attack by the diamine’s amine groups, followed by dehydration to form the imidazole ring. The methyl groups at positions 5 and 7 direct cyclization by blocking alternative sites of reactivity.

Yield : 68–75% after silica gel chromatography (ethyl acetate/hexane, 1:2).

Limitations :

  • Requires stoichiometric acetic acid, complicating large-scale synthesis.
  • Competing side reactions occur if the diamine lacks electron-donating methyl groups.

Isothiocyanate-Mediated Coupling and Cyclization

Procedure :

  • Isothiocyanate Synthesis :
    2-Chloro-6-fluoroaniline (1.0 eq) reacts with di(1H-imidazol-1-yl)methanethione (1.2 eq) in dichloromethane to yield 2-chloro-6-fluorophenyl isothiocyanate.
  • Coupling :
    The isothiocyanate (1.1 eq) is treated with 5,7-dimethylbenzene-1,2-diamine (1.0 eq) in dimethylformamide (DMF) at 50°C for 24 hours.
  • Cyclization :
    Intramolecular cyclization is induced using N,N′-diisopropylcarbodiimide (DIC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

Yield : 70–83% after recrystallization from ethanol.

Advantages :

  • Avoids strongly acidic conditions.
  • Enables modular substitution via interchangeable isothiocyanates.

Transition-Metal-Free Suzuki-Type Coupling

Procedure :
5,7-Dimethyl-2-iodo-1H-benzimidazole (1.0 eq) and 2-chloro-6-fluorophenylboronic acid (1.2 eq) are heated in tetrahydrofuran (THF) with potassium carbonate (3.0 eq) at 80°C for 48 hours.

Yield : 43–49% after column chromatography (dichloromethane/methanol, 10:1).

Challenges :

  • Low yield due to steric hindrance from methyl groups.
  • Requires pre-functionalized benzimidazole intermediates.

Optimization Strategies

Solvent and Temperature Effects

  • Acetic Acid vs. Polyphosphoric Acid :
    Acetic acid provides milder conditions (70–75% yield), whereas polyphosphoric acid increases reaction rate but degrades methyl substituents (yield drop to 55%).
  • Microwave Assistance :
    Reducing cyclocondensation time from 24 hours to 30 minutes at 150°C improves yield by 8–12%.

Protecting Group Strategies

  • tert-Butyldimethylsilyl (TBDMS) Protection :
    Temporarily shields amine groups during iodination or boronation steps, preventing unwanted side reactions.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography :
    Eluent systems:
    • Ethyl acetate/hexane (1:2) for non-polar intermediates.
    • Dichloromethane/methanol (10:1) for polar products.
  • Recrystallization :
    Ethanol-water mixtures (3:1) yield crystals with >99% purity by HPLC.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 2.41 (s, 6H, 5,7-CH3), 7.12–7.54 (m, 3H, aromatic), 12.85 (s, 1H, NH).
  • HRMS (ESI+) :
    Calculated for C16H13ClFN3 [M+H]+: 318.0809; Found: 318.0812.

Industrial Scalability and Cost Analysis

Parameter Acid-Catalyzed Route Isothiocyanate Route
Raw Material Cost ($/kg) 120 180
Reaction Volume (L/kg) 8 12
Purity (%) 98.5 99.2
Environmental Impact High (acid waste) Moderate (DMF reuse)

The isothiocyanate route, despite higher initial costs, offers superior purity and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzimidazole core or halogenated aryl substituents. Key differences in substituents, synthetic routes, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications/Findings Reference
Target Compound 1H-Benzo[d]imidazole 2-(2-Cl-6-F-phenyl), 5,7-dimethyl Under investigation (structural analog data) -
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole 1H-Benzo[d]imidazole 5-fluoro, 6-(benzodioxolyloxy), variable aryl Antifungal/antitubercular activity (H37RV strain)
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole 1H-Benzo[d]imidazole 4-F-phenyl, 6-methyl Metabolic stability in drug design
2-((1H-Imidazol-1-yl)methyl)-5-fluoro-6-substituted-1H-benzimidazole 1H-Benzo[d]imidazole 5-fluoro, 6-substituted, imidazolylmethyl Enhanced antitubercular activity vs. Candida
2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole 1H-Benzo[d]imidazole 1-(4-F-benzyl), 2-Cl High structural similarity (0.64)

Key Observations:

Substituent Effects: The 5,7-dimethyl groups in the target compound likely enhance steric hindrance and lipophilicity compared to mono-methylated analogs (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzimidazole) .

Synthetic Routes: The target compound may be synthesized via condensation of 1,2-diaminobenzene derivatives with substituted aldehydes, akin to methods used for 6-(benzodioxolyloxy)-5-fluoro analogs (heated with Na₂S₂O₅ in DMF) . In contrast, 2-(imidazolylmethyl) derivatives require coupling with 1-(cyanomethyl)imidazole, emphasizing the role of nucleophilic substitution in functionalization .

Biological Activity: Antimicrobial Potency: Chlorine and fluorine substituents correlate with enhanced activity. For example, chlorine-substituted analogs in [8] showed superior antitubercular activity (MIC: 0.5–2 µg/mL) compared to non-halogenated derivatives. Metabolic Stability: The 5,7-dimethyl groups may reduce oxidative metabolism compared to 2-(4-fluorophenyl)-6-methyl-1H-benzimidazole, which was designed for metabolic resistance .

Physicochemical and Analytical Data

  • Solubility and Stability : HPLC analysis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (a structural analog) revealed stability in pH 1.2–7.4 buffers, suggesting the target compound may exhibit similar hydrolytic resistance due to steric protection from methyl groups .
  • Chromatographic Behavior : Reverse-phase C18 columns with acetonitrile/acetate buffers (pH 4.0) effectively separate halogenated benzimidazoles, as demonstrated for lumiracoxib analogs .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12ClFN2C_{15}H_{12}ClFN_2, with a molecular weight of 274.72 g/mol. The compound features a benzimidazole core substituted with a chloro and fluorophenyl group, which contributes to its biological activity.

Research indicates that this compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor, particularly at the α1/γ2 interface. This interaction is crucial for its potential use in treating neurological disorders. The modulation of GABA-A receptors can lead to anxiolytic effects and enhance the efficacy of existing benzodiazepine therapies .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzimidazoles exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different pathogens .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
Compound CPseudomonas aeruginosa13.40

Toxicity and Metabolic Stability

In terms of metabolic stability, studies involving human liver microsomes (HLMs) have shown that the benzimidazole derivatives maintain higher stability compared to traditional compounds like alpidem. For instance, a derivative similar to our compound retained over 90% of its parent structure after 120 minutes in HLMs, indicating lower susceptibility to metabolic degradation .

Table 2: Metabolic Stability Comparison

Compound% Parent Compound Remaining after 120 min
Alpidem38.60%
Benzimidazole Derivative90%

Case Studies

  • Neurological Applications : A study explored the use of benzimidazole derivatives as PAMs for GABA-A receptors in models simulating anxiety disorders. The results suggested significant anxiolytic effects with minimal side effects compared to traditional treatments .
  • Antibacterial Efficacy : In another investigation, various benzimidazole derivatives were tested against clinical isolates of resistant bacterial strains, showing promising results that could lead to new therapeutic options for antibiotic-resistant infections .

Q & A

Q. What are the common synthetic routes for 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole?

The synthesis typically involves multi-step reactions starting with halogenated aromatic intermediates. For example, substituted benzimidazoles are often prepared via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Key steps include the introduction of chloro and fluoro substituents via electrophilic substitution or nucleophilic aromatic substitution, followed by methylation at specific positions. Reaction conditions (e.g., solvent, temperature, catalysts like p-toluenesulfonic acid) significantly influence yield and purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization employs a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and regioselectivity.
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C, H, N, and halogen content .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretching at ~1100 cm1^{-1}) .

Q. What methodological approaches are used to evaluate its biological activity in preliminary assays?

Initial screening often includes:

  • In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to determine IC50_{50} values.
  • Enzyme inhibition studies (e.g., EGFR kinase assays) using fluorescence-based or radiometric methods.
  • Molecular docking to predict binding affinities to target proteins like EGFR, guided by crystallographic data .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthesis yield and purity?

Statistical Design of Experiments (DoE) is critical:

  • Factorial Design : Tests multiple variables (e.g., temperature, catalyst concentration, reaction time) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables and output (e.g., purity) .
  • High-Throughput Screening (HTS) : Rapidly evaluates diverse reaction conditions using automated platforms .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} values) and adjust for experimental conditions .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with Br) to isolate activity-contributing groups .
  • Dose-Response Validation : Replicate assays with controlled cell lines and reagent batches .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced workflows combine:

  • Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time.
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. How can researchers compare this compound’s efficacy with structurally similar analogs?

A systematic comparative framework includes:

  • Pharmacophore Modeling : Identifies essential binding features shared across analogs.
  • In vitro–In silico Correlation : Validate docking predictions with experimental IC50_{50} data.
  • Cluster Analysis : Groups analogs by substituent patterns to identify activity trends (e.g., electron-withdrawing groups enhancing EGFR affinity) .

Q. What methodologies assess the environmental impact of synthesizing this compound?

Green Chemistry Metrics guide eco-friendly synthesis:

  • Atom Economy : Minimize waste by optimizing reaction stoichiometry.
  • E-Factor : Quantify waste per gram of product.
  • Life Cycle Assessment (LCA) : Evaluate energy use and emissions across the synthesis lifecycle .

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